molecular formula C21H19ClN2O5S B296193 4-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfamoyl)benzamide

4-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfamoyl)benzamide

Cat. No. B296193
M. Wt: 446.9 g/mol
InChI Key: RCUSGBLXCVEOPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfamoyl)benzamide, also known as CDPB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfamoyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfamoyl)benzamide has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell proliferation. 4-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfamoyl)benzamide has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation of cellular processes.
Biochemical and Physiological Effects
4-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfamoyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 4-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfamoyl)benzamide has also been shown to improve cognitive function and reduce amyloid beta accumulation in Alzheimer's disease models. In diabetes models, 4-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfamoyl)benzamide has been shown to improve insulin sensitivity and reduce blood glucose levels.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfamoyl)benzamide in lab experiments is its potential as a therapeutic agent for various diseases. 4-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfamoyl)benzamide has been shown to have a wide range of biochemical and physiological effects, making it a versatile compound for research. However, one limitation of using 4-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfamoyl)benzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 4-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfamoyl)benzamide. One area of interest is its potential as a therapeutic agent for cancer, Alzheimer's disease, and diabetes. Further studies are needed to elucidate the mechanism of action of 4-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfamoyl)benzamide and its effects on various cellular processes. Additionally, research on the pharmacokinetics and pharmacodynamics of 4-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfamoyl)benzamide is needed to determine its optimal dosing and administration. Overall, 4-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfamoyl)benzamide has shown great potential as a therapeutic agent for various diseases, and further research is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of 4-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfamoyl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 2,4-dimethoxyaniline, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with phenylsulfonyl chloride to form 4-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfamoyl)benzamide.

Scientific Research Applications

4-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfamoyl)benzamide has been studied extensively for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, 4-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfamoyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, 4-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfamoyl)benzamide has been shown to improve cognitive function and reduce amyloid beta accumulation. In diabetes research, 4-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfamoyl)benzamide has been shown to improve insulin sensitivity and reduce blood glucose levels.

properties

Molecular Formula

C21H19ClN2O5S

Molecular Weight

446.9 g/mol

IUPAC Name

4-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfamoyl)benzamide

InChI

InChI=1S/C21H19ClN2O5S/c1-28-16-9-11-18(19(13-16)29-2)23-21(25)14-8-10-17(22)20(12-14)30(26,27)24-15-6-4-3-5-7-15/h3-13,24H,1-2H3,(H,23,25)

InChI Key

RCUSGBLXCVEOPJ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC=C3)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC=C3)OC

Origin of Product

United States

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